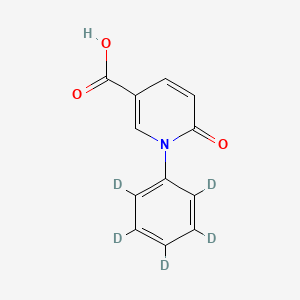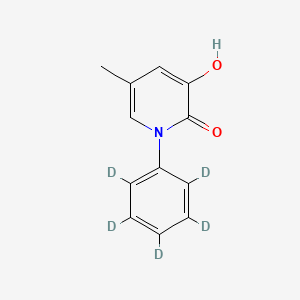![molecular formula C18H26O3 B602794 (1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid CAS No. 875585-30-1](/img/structure/B602794.png)
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C18H26O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Biological Activities
Naphthoquinone compounds, derived from naphthalene, exhibit a range of pharmacological activities. 7-Methyljuglone (7-MJ), a biologically active naphthoquinone, demonstrates antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The chemical and pharmacological data on 7-MJ highlight its potential for future research and valorization (Mbaveng & Kuete, 2014).
Naphthalene Exposure and Occupational Health
Naphthalene Toxicity
Naphthalene, a component of mothballs and fuel additives, can cause acute health issues such as hemolysis, methemoglobinemia, renal failure, and respiratory depression. Understanding its pharmacology, clinical features, and treatment is crucial for managing its toxicity, especially in populations with G6PD deficiency (Pannu & Singla, 2019).
Biomonitoring Naphthalene Exposure
1,2-dihydroxynaphthalene (1,2-DHN) serves as a reliable biomarker for naphthalene exposure in occupational settings. It demonstrates strong correlations with established metabolites and provides insights into the health surveillance of individuals exposed to naphthalene (Budiman & Ilyas, 2022).
Naphthalene and Environmental Health
Systematic Evidence Map
A comprehensive review of studies on naphthalene toxicity has been conducted to derive toxicity reference values for human health risk assessment. This systematic evidence map highlights the suitability of animal studies over epidemiological studies for dose–response analysis, aiding in the derivation of chronic reference values for general public health risk assessment (Yost et al., 2021).
Properties
IUPAC Name |
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIBSZGTNAGNT-ZRDMDAGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)
![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)
